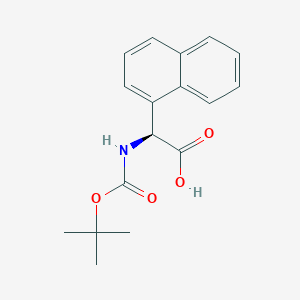

N-Boc-(S)-naphthyl glycine

説明

Significance of Chiral α-Amino Acids in Modern Organic Synthesis and Medicinal Chemistry

Chiral α-amino acids are foundational to modern organic synthesis and medicinal chemistry due to their inherent stereochemistry, which is crucial for biological activity. As proteins, the targets of many drugs, are themselves chiral, they often exhibit stereoselectivity when interacting with small molecules. cookechem.comnih.gov The use of enantiomerically pure amino acids as starting materials or key intermediates allows chemists to construct complex target molecules with a specific, predetermined three-dimensional arrangement of atoms. pharmacompass.com This control over stereochemistry is vital, as different enantiomers of a chiral drug can have widely varying pharmacological effects, with one being therapeutic while the other might be inactive or even harmful. cookechem.commolport.com

Unusual or non-proteinogenic amino acids, in particular, are fundamental building blocks in modern medicinal chemistry. nih.gov Their unique side chains provide a high degree of functionality and structural diversity, making them invaluable as starting materials for complex syntheses, as components in structure-activity relationship (SAR) studies, and as integral parts of peptidomimetic drugs. nih.gov

Overview of the Distinctive Features of N-Boc-(S)-naphthyl glycine (B1666218) as a Chiral Building Block

N-Boc-(S)-naphthyl glycine, a non-proteinogenic α-amino acid derivative, possesses several distinctive features that make it a valuable chiral building block.

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis, particularly in peptide chemistry. p3bio.com It is stable under a wide range of reaction conditions, including exposure to most nucleophiles and bases, but can be readily removed under mild anhydrous acidic conditions (e.g., with trifluoroacetic acid). molport.comp3bio.comdoronscientific.com This stability and ease of removal make it ideal for multi-step syntheses where the amine's reactivity needs to be temporarily masked. doronscientific.com

The Chiral Center: The molecule possesses a stereogenic center at the α-carbon, defined in the (S)-configuration. This fixed chirality is essential for its use in asymmetric synthesis, allowing for the creation of enantiomerically pure downstream products. pharmacompass.com

The Naphthyl Moiety: The most distinguishing feature is the bulky, aromatic naphthyl side chain. Compared to a simple phenyl group (as in phenylalanine), the fused bicyclic naphthalene (B1677914) ring system offers a larger aromatic surface area. lifetein.com This enhances properties such as hydrophobicity and steric influence, which can be exploited to probe protein folding and receptor-ligand interactions. lifetein.com The extended π-conjugation of the naphthalene ring also confers intrinsic fluorescence, a property useful in certain analytical applications. lifetein.com

Scope and Research Focus of the Outline

This article is strictly focused on the chemical nature and synthetic utility of this compound. The following sections will detail its physicochemical and spectroscopic properties, established and potential manufacturing processes, and its role as an intermediate in the synthesis of advanced chemical structures, including peptidomimetics and macrocycles.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146621-93-4 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146621-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Physicochemical Properties and Spectroscopic Data

The fundamental properties of N-Boc-(S)-naphthyl glycine (B1666218) are critical for its application in synthesis. The available data for (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(naphthalen-1-yl)acetic acid are summarized below.

Table 1: Physicochemical Properties of N-Boc-(S)-naphthyl glycine

| Property | Value |

|---|---|

| CAS Number | 146621-93-4 nih.govnih.gov |

| Molecular Formula | C₁₇H₁₉NO₄ nih.gov |

| Molecular Weight | 301.34 g/mol nih.gov |

| Boiling Point | 495.5 ± 38.0 °C (Predicted) nih.gov |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) nih.gov |

| pKa | 3.51 ± 0.30 (Predicted) nih.gov |

| Melting Point | Not Available |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

|---|---|

| ¹H NMR | Not Available |

| ¹³C NMR | Not Available |

| IR Spectroscopy | Not Available |

Synthesis and Manufacturing Processes

The synthesis of N-Boc-(S)-naphthyl glycine (B1666218) can be approached as a two-stage process: the asymmetric synthesis of the core amino acid followed by the protection of the amino group.

Stage 1: Asymmetric Synthesis of (S)-Amino(naphthalen-1-yl)acetic acid

The preparation of the chiral α-amino acid backbone is the key step. Asymmetric synthesis is crucial to establish the desired (S)-stereochemistry. Various methods have been developed for the asymmetric synthesis of non-proteinogenic amino acids. One of the most powerful and practical methods involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine. nih.gov This approach allows for the efficient synthesis of tailor-made amino acids under mild conditions and can be used for deracemization or dynamic kinetic resolution to obtain the desired enantiomer. nih.gov

Stage 2: N-Boc Protection

Once the precursor, (S)-Amino(naphthalen-1-yl)acetic acid, is obtained, the amino group is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This is a standard and high-yielding reaction in organic chemistry. p3bio.com The process typically involves dissolving the amino acid in a suitable solvent system (such as a mixture of dioxane and water or THF), adding a base (like sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, and then adding (Boc)₂O. molport.comp3bio.com The reaction proceeds under mild conditions, often at room temperature, to yield the final N-Boc protected product, N-Boc-(S)-naphthyl glycine. The product can then be isolated and purified through standard extraction and crystallization procedures. molport.com

Advanced Research and Analytical Methodologies for N Boc S Naphthyl Glycine

Spectroscopic Investigations in Chiral Discrimination and Conformational Analysis

Spectroscopic techniques are indispensable tools for elucidating the three-dimensional structure and dynamic behavior of chiral molecules. For N-Boc-(S)-naphthyl glycine (B1666218), Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers profound insights into its stereochemical arrangement and conformational preferences in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful method for the assignment of absolute configuration in chiral molecules, often through the use of chiral derivatizing agents (CDAs). While direct NMR studies on N-Boc-(S)-naphthyl glycine are not extensively reported in the reviewed literature, the principles can be inferred from studies on analogous compounds like N-Boc-phenylglycine. sigmaaldrich.comsigmaaldrich.com When this compound is coupled with a chiral amine, for instance, the resulting diastereomeric amides exhibit distinct NMR spectra. The naphthyl group, with its large aromatic system, is expected to induce significant chemical shift differences (Δδ) for the protons of the chiral amine in the two diastereomers. This is due to the differential anisotropic effects of the naphthyl ring in the diastereomeric complexes. A simplified model, based on extensive conformational analysis, can then be used to correlate the signs of these chemical shift differences to the spatial arrangement of substituents around the chiral center of the amine, thus allowing for the determination of its absolute configuration. sigmaaldrich.comsigmaaldrich.com The magnitude of these differences is often larger than those observed with more traditional CDAs, offering a higher degree of confidence in the stereochemical assignment. sigmaaldrich.com

Dynamic NMR for Conformational Dynamics

The conformational flexibility of this compound is influenced by the rotation around several single bonds, including the amide bond of the Boc group and the bond connecting the naphthyl group to the glycine backbone. Dynamic NMR (DNMR) spectroscopy is a key technique for studying these conformational dynamics. At ambient temperatures, the rotation around the C-N amide bond of the Boc-protecting group is often slow on the NMR timescale, leading to the observation of distinct signals for different conformers (rotamers). crescentchemical.com

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available in the searched databases, analysis of the crystal structures of closely related N-Boc protected amino acids and peptides containing aromatic side chains can provide valuable insights into its likely solid-state conformation.

Structural parameters derived from X-ray crystallographic data of various N-Boc-amino acid and peptide derivatives have been compiled and analyzed. nih.gov These studies reveal that the urethane (B1682113) group of the Boc moiety has a geometry that is slightly different from a standard peptide bond. nih.gov Specifically, the bond angles around the trigonal carbon of the urethane group are altered due to the replacement of a CαH group with an ester oxygen. nih.gov

Chromatographic Techniques for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical quality attribute, especially in applications where stereochemistry is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for determining enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. For the enantiomeric analysis of N-Boc-amino acids, several types of CSPs have proven to be effective.

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), are particularly well-suited for the separation of N-protected amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs offer multimodal separation capabilities, functioning in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.commst.edu For N-Boc-amino acids, reversed-phase mode is often the most effective. sigmaaldrich.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the complex chiral cavity of the stationary phase. The naphthyl group of this compound is expected to play a significant role in the chiral recognition process through strong π-π interactions with aromatic moieties within the CSP.

Carbohydrate-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., CHIRALPAK IA, IC), are also highly effective for the chiral resolution of N-Boc-amino acids. rsc.orgresearchgate.net The chiral recognition on these phases is primarily influenced by the hydrophobicity of the protecting group and the side chain, with π-π interactions playing a crucial role. rsc.org The presence of the large, aromatic naphthyl group in this compound would likely lead to strong interactions with these polysaccharide-based CSPs, resulting in excellent enantioseparation.

The selection of the mobile phase is critical for optimizing the separation. A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the mobile phase and the type and concentration of the buffer can significantly impact the retention and resolution of the enantiomers.

Table 1: Commonly Used Chiral Stationary Phases for N-Boc-Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Trade Name Examples | Primary Interaction Mechanisms |

|---|---|---|

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Hydrogen bonding, π-π interactions, steric interactions |

Derivatization Strategies for Chromatographic Analysis

While direct chiral HPLC is the preferred method for enantiomeric purity assessment, derivatization can be employed for several reasons, such as to improve chromatographic properties, enhance detection sensitivity, or enable separation on a non-chiral column after reaction with a chiral derivatizing agent.

For this compound, the carboxylic acid group is a primary site for derivatization. Esterification to form a methyl or ethyl ester, for example, can improve its volatility for analysis by gas chromatography (GC). For HPLC, derivatization of the carboxylic acid can be used to introduce a fluorescent tag, significantly enhancing the sensitivity of detection.

Alternatively, if a chiral column is not available, the enantiomers of N-Boc-naphthyl glycine can be derivatized with a single enantiomer of a chiral reagent (a chiral derivatizing agent) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. Common chiral derivatizing agents for carboxylic acids include chiral amines or alcohols.

Another strategy involves the removal of the Boc protecting group, followed by derivatization of the resulting free amine. Reagents such as 1-naphthylisocyanate can be used to introduce a naphthylcarbamoyl group, which is highly fluorescent and allows for sensitive detection. nih.gov However, this approach would require careful control to avoid racemization during the deprotection and derivatization steps.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as critical tools in modern chemical research, offering insights into molecular structure, reactivity, and dynamics. These methodologies allow for the theoretical investigation of complex chemical phenomena that can be difficult or impossible to observe experimentally. For a chiral, sterically hindered amino acid derivative like this compound, such studies would be invaluable for understanding its behavior in various chemical environments. However, specific applications of these techniques to this compound are not documented in the current body of scientific literature.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms, predict reaction pathways, and calculate the energies of transition states and intermediates.

A DFT analysis of reactions involving this compound could provide a deep understanding of its reactivity, including the stereochemical outcomes of reactions at the stereocenter or transformations involving the Boc-protecting group or the naphthyl moiety. Such studies would typically involve calculating the potential energy surface of a reaction to identify the lowest energy pathway.

Despite the utility of this methodology, there are no specific DFT studies in the published literature that focus on elucidating the reaction mechanisms of this compound.

Theoretical Studies on Atropisomerism and Stereoselection Control

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, often due to steric hindrance. In the case of this compound, the bulky naphthyl and Boc groups could potentially lead to hindered rotation around the N-Cα bond or the Cα-C(naphthyl) bond, although this is less common for sp³-hybridized centers. More relevant would be the study of atropisomerism in derivatives where the naphthyl group is further functionalized, creating a chiral axis. Theoretical studies are essential for predicting the rotational barriers and the stability of different atropisomers.

These computational investigations would help in understanding and predicting the factors that control stereoselection in reactions involving this amino acid, which is crucial for its application in asymmetric synthesis.

Currently, there are no available theoretical studies that specifically investigate atropisomerism or the computational control of stereoselection for this compound.

Computational Analysis of Conformation in Derived Peptides

The incorporation of non-natural amino acids like this compound into peptides can induce specific secondary structures due to the steric and electronic properties of the side chain. Computational analysis, through methods like molecular dynamics (MD) simulations and conformational searches, is a key tool for predicting the preferred conformations of peptides containing such residues.

No computational analyses or molecular modeling studies on the conformational preferences of peptides derived from this compound have been reported in the scientific literature to date.

Future Perspectives and Emerging Research Directions for N Boc S Naphthyl Glycine

Development of Novel and More Efficient Asymmetric Catalytic Systems

The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical and materials science. For N-Boc-(S)-naphthyl glycine (B1666218), future research will likely concentrate on the development of more advanced asymmetric catalytic systems to further improve enantioselectivity and yield. While existing methods provide good results, the quest for catalysts that operate under milder conditions, with lower catalyst loadings and higher turnover numbers, remains a significant goal.

Researchers are expected to explore novel ligand designs for transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, which are commonly used in asymmetric hydrogenations. The focus will be on ligands that can create a more defined and rigid chiral environment around the metal center, thus enhancing stereochemical control. Furthermore, the application of organocatalysis, which avoids the use of potentially toxic and expensive heavy metals, represents a promising avenue. Chiral Brønsted acids or phase-transfer catalysts could offer more sustainable and cost-effective alternatives for the asymmetric synthesis of N-Boc-(S)-naphthyl glycine precursors. researchgate.net

| Catalyst Type | Potential Ligand/Catalyst | Expected Improvement |

| Transition Metal | Rh(I)-Chiral Diphosphine | >99% ee, lower catalyst loading |

| Organocatalyst | Chiral Phosphoric Acid | Metal-free synthesis, operational simplicity |

| Phase-Transfer | Cinchona Alkaloid-derived | High enantioselectivity, mild conditions |

Expansion of Applications in Targeted Drug Discovery and Bioactive Molecules

N-Boc protected amino acids are fundamental components in the synthesis of peptides and peptidomimetics, which are crucial in drug discovery. chemimpex.comnbinno.com The naphthyl moiety of this compound offers a unique structural feature—a bulky, lipophilic group that can engage in π-π stacking interactions. This property makes it an attractive building block for designing molecules that target specific biological pathways. chemimpex.com

Future research is anticipated to leverage this unique structure in the development of novel therapeutic agents. For instance, its incorporation into peptide sequences could enhance binding affinity and selectivity for specific protein targets, such as enzymes or receptors implicated in disease. biosynth.com Furthermore, the naphthyl group can improve the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability. Emerging areas of interest include its use in the synthesis of inhibitors for proteases, kinases, and other enzymes, as well as in the development of new anticancer and antiviral agents. researchgate.netnih.gov

Integration with Sustainable and Green Chemistry Methodologies (e.g., Electrosynthesis, Flow Chemistry)

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For this compound, future research will undoubtedly focus on integrating more sustainable methodologies to minimize environmental impact.

Electrosynthesis offers a powerful alternative to conventional redox reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. researchgate.net The electrochemical synthesis of glycine derivatives has been demonstrated, suggesting that similar strategies could be developed for this compound, potentially from bio-based starting materials. researchgate.net This approach could lead to cleaner reaction profiles and reduced waste generation.

Flow chemistry is another key area of development that promises significant advantages over traditional batch processing. researchgate.netunimi.it Continuous-flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. researchgate.net The synthesis of this compound and its derivatives in flow systems could lead to higher yields, shorter reaction times, and improved process control. This is particularly relevant for multi-step syntheses where intermediates can be generated and used in situ, avoiding lengthy purification steps. unimi.it The use of greener solvents and the potential for catalyst recycling within a flow setup further enhance the sustainability of this approach. scielo.br

| Green Chemistry Method | Potential Application | Key Benefits |

| Electrosynthesis | Asymmetric reduction of precursors | Reduced use of chemical reagents, use of renewable energy |

| Flow Chemistry | Multi-step synthesis of derivatives | Improved safety, higher efficiency, easier scale-up |

| Biocatalysis | Enzymatic resolution of racemates | High selectivity, mild reaction conditions, biodegradable catalysts |

Advanced Characterization Techniques for Stereochemical and Conformational Studies

A deep understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their biological activity and designing new applications. While standard techniques like NMR and X-ray crystallography are routinely used, future research will likely employ more advanced methods to gain deeper insights into its stereochemical and conformational properties.

High-resolution NMR spectroscopy, including multi-dimensional techniques like NOESY and ROESY, can provide detailed information about the spatial proximity of atoms, allowing for the elucidation of the preferred solution-state conformation. acs.org Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, will play an increasingly important role in complementing experimental data. nih.govresearchgate.net These computational studies can predict stable conformers, rationalize stereochemical outcomes of reactions, and model interactions with biological targets. The combination of advanced spectroscopic techniques and computational modeling will provide a comprehensive picture of the structural dynamics of this compound, guiding the rational design of new molecules with desired properties. nih.govresearchgate.net

Exploration of New Chemical Transformations and Reactivity Profiles

While this compound is primarily used as a chiral building block in peptide synthesis and related areas, its full reactivity profile remains to be explored. Future research is expected to uncover novel chemical transformations that expand its synthetic utility.

One area of interest could be the functionalization of the naphthyl ring. Electrophilic aromatic substitution reactions could introduce new functional groups onto the aromatic system, providing handles for further modification or for tuning the electronic and steric properties of the molecule. Additionally, the development of new methods for the selective removal of the Boc protecting group under orthogonal conditions would enhance its versatility in complex multi-step syntheses. sigmaaldrich.com The exploration of its use in multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials, is another promising direction. researchgate.net By expanding the repertoire of chemical reactions involving this compound, chemists can unlock new possibilities for the synthesis of complex and valuable molecules. orgsyn.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。